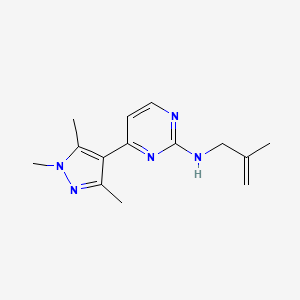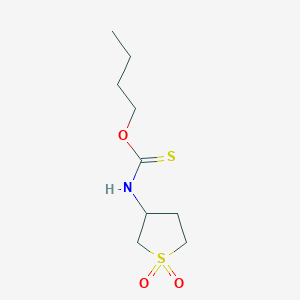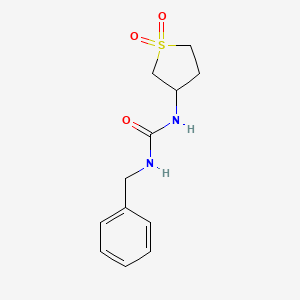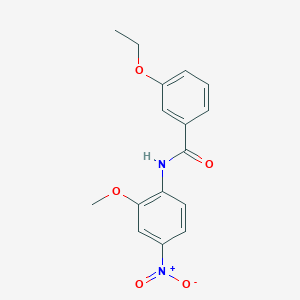
N-(2-methylprop-2-en-1-yl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine
Vue d'ensemble
Description
N-(2-methylprop-2-en-1-yl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a pyrimidine-based compound that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-(2-methylprop-2-en-1-yl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine is complex and not fully understood. However, it is known that the compound acts as an inhibitor of various enzymes and receptors, leading to changes in cellular signaling pathways and ultimately affecting cellular function.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. For example, the compound has been shown to induce apoptosis in certain cancer cell lines, and has also been found to modulate the activity of various ion channels and transporters. Additionally, this compound has been found to have anti-inflammatory effects, and has been investigated for its potential as a treatment for various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methylprop-2-en-1-yl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine has several advantages as a tool for scientific research, including its high potency and specificity for certain enzymes and receptors. However, the compound also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several potential future directions for research on N-(2-methylprop-2-en-1-yl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine. One area of interest is the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways. Finally, the development of new synthetic methods for this compound could lead to improved yields and reduced costs, making the compound more accessible for scientific research.
Applications De Recherche Scientifique
N-(2-methylprop-2-en-1-yl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine has been studied extensively for its potential applications in scientific research. One area of interest is the compound's potential as a tool for investigating the role of various enzymes and receptors in biological systems. This compound has been found to be a potent inhibitor of certain enzymes, including protein kinase C and cyclin-dependent kinases, and has also been shown to modulate the activity of certain receptors, such as the adenosine A1 receptor.
Propriétés
IUPAC Name |
N-(2-methylprop-2-enyl)-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-9(2)8-16-14-15-7-6-12(17-14)13-10(3)18-19(5)11(13)4/h6-7H,1,8H2,2-5H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVWUHCQRZKQEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NC(=NC=C2)NCC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(benzylthio)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B3928680.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3928696.png)



![2-[2-(3-bromophenyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide](/img/structure/B3928719.png)
![3,4-dimethyl-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3928728.png)


![2-(benzylthio)-N-bicyclo[2.2.1]hept-2-ylacetamide](/img/structure/B3928738.png)
![2-nitro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3928748.png)
![6-(4-chlorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3928756.png)
![N-(2,6-dimethylphenyl)-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3928758.png)
![3-chloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3928762.png)